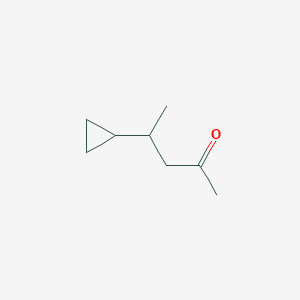

4-Cyclopropylpentan-2-one

Beschreibung

4-Cyclopropylpentan-2-one is a cyclic ketone featuring a cyclopropyl substituent at the fourth carbon of a pentan-2-one backbone. The cyclopropyl group introduces significant steric and electronic effects due to its strained three-membered ring structure. Structural analogs and related cycloalkane derivatives provide insights into its behavior .

Eigenschaften

Molekularformel |

C8H14O |

|---|---|

Molekulargewicht |

126.20 g/mol |

IUPAC-Name |

4-cyclopropylpentan-2-one |

InChI |

InChI=1S/C8H14O/c1-6(5-7(2)9)8-3-4-8/h6,8H,3-5H2,1-2H3 |

InChI-Schlüssel |

RFEIHQGJGISPIF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC(=O)C)C1CC1 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

4-Cyclopropylpentan-2-one is utilized in several scientific research areas:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: It is employed in the manufacture of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 4-Cyclopropylpentan-2-one exerts its effects depends on its specific application. For instance, in biochemical assays, it may act as an inhibitor by binding to enzyme active sites, thereby modulating their activity. The molecular targets and pathways involved are typically specific to the biological system under study.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize 4-cyclopropylpentan-2-one, comparisons are drawn with compounds sharing ketone functionalities and cyclic substituents. Key examples include:

4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one

- Structure : Features a cyclohexyl ring substituted with an isopropyl group at the fourth carbon, along with a methyl branch and ketone group.

- Key Differences: The cyclohexyl ring (six-membered) reduces ring strain compared to cyclopropyl (three-membered), leading to lower reactivity in reactions involving ring-opening or strain relief.

4-Methyl-2-(1-methylethylidene)-cyclopentanone

- Structure: A cyclopentanone derivative with a methyl group at C4 and an isopropylidene substituent at C2.

- Key Differences: The five-membered cyclopentane ring offers intermediate strain compared to cyclopropane, influencing thermal stability and solubility. The conjugated enone system (C2 isopropylidene) increases electrophilicity at the ketone, making it more reactive toward nucleophiles than 4-cyclopropylpentan-2-one .

(4R,5R)-4,5-O-Isopropylidene-cyclopent-2-enone

- Structure: A cyclopentenone with an isopropylidene ketal protecting group at C4 and C3.

- Key Differences: The α,β-unsaturated ketone (enone) system enables conjugation, enhancing UV absorption and reactivity in Diels-Alder reactions. The isopropylidene group stabilizes the ring conformation, reducing ring strain effects compared to 4-cyclopropylpentan-2-one .

Physicochemical Properties and Reactivity Trends

The table below summarizes inferred properties based on structural analogs and substituent effects:

| Compound | Molecular Weight (g/mol) | Ring Strain | Boiling Point (°C) | Solubility in Water |

|---|---|---|---|---|

| 4-Cyclopropylpentan-2-one | ~140.2 (estimated) | High | ~180–200 (est.) | Low |

| 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one | 238.4 (reported) | Low | 250–270 | Very low |

| 4-Methyl-2-(1-methylethylidene)-cyclopentanone | 152.2 (estimated) | Moderate | 190–210 (est.) | Moderate |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.